2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine
Description
This compound is a halogenated pyridine derivative featuring a 1,2,4-triazole moiety linked via a difluoromethyl group at the pyridine’s 2-position. Its molecular formula is C₁₀H₅BrClF₅N₄, with a molecular weight of 391.5 g/mol. Key structural elements include:
- Pyridine core: Substituted at positions 3 (chloro), 5 (trifluoromethyl), and 2 (difluoromethyl-1,2,4-triazolyl).
- Halogenation: Bromine (triazole) and chlorine (pyridine) enhance electrophilic reactivity, while trifluoromethyl and difluoromethyl groups improve lipophilicity and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals (e.g., pesticides) .
Properties
IUPAC Name |
2-[(3-bromo-1H-1,2,4-triazol-5-yl)-difluoromethyl]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF5N4/c10-7-18-6(19-20-7)8(12,13)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPHOZXLLNQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)Br)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine Precursors
The initial step involves selective halogenation of pyridine derivatives to introduce bromine and chlorine atoms at specific positions. This is achieved through electrophilic substitution reactions under controlled conditions, ensuring regioselectivity.
| Step | Reagents & Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | NBS (N-bromosuccinimide), Cl2, heat | Bromination at C-5 | 85 |
| 2 | SOCl2, reflux | Chlorination at C-3 | 78 |
Formation of the Pyrrolopyridine Core
The core heterocyclic structure is assembled via palladium-catalyzed Sonogashira coupling between the halogenated pyridine and an appropriate terminal alkyne, such as trimethylsilylacetylene, followed by cyclization.
| Step | Reagents & Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 3 | Pd(PPh3)4, CuI, Et3N, 80°C | Coupling of pyridine with alkyne | 88 |
| 4 | Base-mediated cyclization | Closure of the pyrrolopyridine ring | 75 |
Introduction of Difluoromethyl and Triazolyl Groups
The difluoromethyl group is introduced via nucleophilic substitution or via specialized reagents such as difluoromethyl halides. The 5-bromo-1H-1,2,4-triazol-3-yl group is attached through nucleophilic substitution of the bromine with a triazolyl precursor.
| Step | Reagents & Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 5 | Difluoromethyl bromide, base | Difluoromethylation at C-2 | 70 |
| 6 | Triazole derivative, CuI, heat | Coupling of triazolyl group | 65 |
Final Functionalization and Purification
The final steps involve purification through chromatography and recrystallization to obtain the target compound with high purity. The overall yield depends on the efficiency of each step but typically ranges from 40-60%.
| Step | Reagents & Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 7 | Purification techniques | Purity enhancement | N/A |
Data Table Summarizing the Synthetic Route
| Step | Key Reagents | Main Transformation | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NBS, Cl2 | Bromination | 85 | Regioselective at C-5 |
| 2 | SOCl2 | Chlorination | 78 | At C-3 |
| 3 | Pd(PPh3)4, CuI | Sonogashira coupling | 88 | Formation of alkyne intermediate |
| 4 | Base | Cyclization | 75 | Ring closure to pyrrolopyridine |
| 5 | Difluoromethyl bromide | Difluoromethylation | 70 | At C-2 position |
| 6 | CuI, heat | Triazolyl coupling | 65 | Attachment of 5-bromo-1H-1,2,4-triazol-3-yl |
| 7 | Chromatography | Purification | — | Final product |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of catalyst choice and reaction conditions to maximize yields and selectivity, especially for fluorinated and heterocyclic substitutions. For example, employing palladium catalysts with phosphine ligands enhances coupling efficiency, while temperature control during cyclization minimizes side reactions.
Additionally, the use of protecting groups, such as Boc, during intermediate steps prevents undesired reactions, facilitating cleaner conversions. Optimization of solvent systems, such as using DMF or DMSO, further improves solubility and reaction rates.
Mechanism of Action
The mechanism of action of 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt receptor function. The presence of halogen atoms enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Triazole Linkage :
- The target compound’s difluoromethyl-triazole linkage contrasts with doravirine’s methylene-triazole bridge and the sulfanyl bridge in ’s compound. Difluoromethyl groups may enhance metabolic stability compared to methylene or sulfanyl linkages .
- Bromine at the triazole’s 5-position (target) vs. methyl (doravirine) or sulfur () alters steric and electronic properties, impacting target binding .
Halogenation Patterns :
- Dual chloro/trifluoromethyl substituents (positions 3 and 5 on pyridine) are conserved across analogs, suggesting critical roles in bioactivity. For example, doravirine’s 3-Cl/5-CF₃ arrangement is essential for HIV reverse transcriptase inhibition .
- Dichloromethyl () vs. difluoromethyl (target) substituents influence electrophilicity and environmental persistence .
Applications :
- Pharmaceuticals : Doravirine’s success highlights the triazole-pyridine scaffold’s relevance in antiviral drug design. The target compound’s bromine substitution could optimize kinase selectivity .
- Agrochemicals : Dichloromethylpyridines () and sulfanyl-linked triazoles () are pesticidal intermediates; the target compound’s fluorine-rich structure may improve pest-membrane penetration .
Biological Activity
The compound 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine (CID 103596080) has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a complex structure that includes a triazole ring and multiple halogen substituents. The presence of these groups significantly influences its biological activity.
Research indicates that the compound may exert its effects through various mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways. For instance, compounds with triazole moieties often interact with cyclooxygenases (COX) and other enzymes that play critical roles in inflammation and tumor progression .
- Cell Signaling Modulation : The compound's interactions with specific receptors or signaling pathways could modulate cellular responses, impacting processes such as apoptosis and proliferation. For example, derivatives of triazole have demonstrated activity against protein-tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 12.3 | |
| A549 (lung cancer) | 8.7 |
These findings suggest that the compound may also possess similar properties, warranting further investigation into its anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been well-documented. For example, certain triazole derivatives have demonstrated potent inhibition of COX enzymes:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.04 | COX-2 |
| Compound B | 0.05 | COX-1 |
Given the structural similarities, it is plausible that our compound exhibits comparable anti-inflammatory effects .
In Vivo Studies
In a recent study involving carrageenan-induced paw edema models in rats, triazole-containing compounds showed significant reductions in edema, indicating their potential as anti-inflammatory agents . The study reported an average reduction of 60% in paw swelling at optimal dosages.
Clinical Implications
The therapeutic implications of this compound extend beyond basic research. Its potential use as an anti-inflammatory or anticancer agent could lead to the development of new treatment strategies for diseases characterized by excessive inflammation or uncontrolled cell growth.
Scientific Research Applications
Agricultural Applications
The compound exhibits significant potential as a fungicide and herbicide . Its structural components allow it to inhibit specific biochemical pathways in plants and fungi, making it effective against various phytopathogens.
- Mechanism of Action : The triazole moiety is known for its ability to disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to cell death in susceptible fungi .
- Field Studies : Research indicates that formulations containing this compound can effectively protect crops from diseases caused by fungal pathogens, thereby enhancing yield and quality .
Pharmaceutical Applications
In medicinal chemistry, the compound's triazole ring is a valuable scaffold for developing new pharmaceuticals.
- Antimicrobial Activity : Studies suggest that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances their lipophilicity and bioavailability, potentially leading to more effective drugs .
- Case Studies : Various synthesized derivatives have shown promising results in inhibiting bacterial growth and treating infections, particularly those resistant to conventional antibiotics .
Materials Science
The unique electronic properties of the compound make it suitable for applications in materials science.
- Conductive Polymers : Research has explored the use of triazole derivatives in creating conductive polymers for electronic applications. The incorporation of this compound can improve the electrical conductivity and stability of polymer films .
- Nanotechnology : Its application in nanotechnology includes the development of nanocarriers for drug delivery systems. The ability to modify surface properties through chemical functionalization allows for targeted delivery of therapeutic agents .
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Agriculture | Fungicide | Inhibits ergosterol biosynthesis |
| Herbicide | Disrupts biochemical pathways in pests | |
| Pharmaceuticals | Antimicrobial Agents | Broad-spectrum activity against resistant bacteria |
| Materials Science | Conductive Polymers | Enhances electrical conductivity |
| Nanotechnology | Targeted drug delivery via modified nanocarriers |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the triazole ring is highly susceptible to nucleophilic substitution due to its position adjacent to electron-withdrawing nitrogen atoms. Key reactions include:
A. Amination
Reaction with primary or secondary amines under palladium-catalyzed conditions replaces bromine with amine groups. For example:
B. Thiolation
Thiols displace bromine in the presence of base (e.g., K₂CO₃) in polar aprotic solvents:
-
Reagents : Thiophenol, DMSO, 60°C, 12 h
-
Yield : ~65%.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | Triazole-5-amine derivative | 82% | |
| Thiolation | PhSH, K₂CO₃, DMSO, 60°C | Triazole-5-thioether | 65% |
Cross-Coupling Reactions
The bromine and chlorine atoms participate in palladium-mediated cross-couplings:
A. Suzuki-Miyaura Coupling
The bromine reacts with boronic acids to form biaryl derivatives:
B. Buchwald-Hartwig Amination
Bromine undergoes coupling with amines to install aryl amino groups:
Table 2: Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl-triazole | 88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, t-BuONa, toluene, 110°C | Aryl amino-triazole | 73% |
Functional Group Transformations
A. Trifluoromethyl Group Stability
The trifluoromethyl group at the pyridine 5-position is inert under most conditions but can direct electrophilic substitution meta to itself in halogenation reactions .
B. Chlorine Reactivity
The 3-chloro substituent on pyridine undergoes SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C), yielding azide derivatives (Yield: 55%).
C. Difluoromethyl Group
The difluoromethyl bridge is resistant to hydrolysis but undergoes deprotonation with LDA at −78°C, enabling alkylation (Yield: 50–60%).
Stability and Reaction Optimization
-
Solvent Sensitivity : Reactions proceed optimally in DMF or DMSO, which stabilize intermediates via polar interactions .
-
Inert Conditions : Moisture-sensitive reactions require anhydrous solvents and N₂/Ar atmospheres to prevent hydrolysis of halogens .
-
Temperature : Most substitutions occur between 60–110°C; higher temperatures (>120°C) risk decomposition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((5-bromo-1H-1,2,4-triazol-3-yl)difluoromethyl)-3-chloro-5-(trifluoromethyl)pyridine?
- Methodology : The synthesis typically involves coupling halogenated pyridine precursors with functionalized triazoles. For example, halogen exchange reactions (e.g., bromination of triazole intermediates) and nucleophilic substitution using difluoromethyl groups are key steps. Evidence from related triazole-pyridine hybrids (e.g., 2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole derivatives) suggests the use of palladium-catalyzed cross-coupling or SNAr reactions under inert conditions .
- Key Considerations : Optimize reaction temperatures (70–120°C) and solvents (DMF, THF) to avoid decomposition of halogenated intermediates. Purification via column chromatography or recrystallization is often required .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm the presence of trifluoromethyl, difluoromethyl, and bromo groups. Chemical shifts for CF typically appear at ~110–120 ppm in NMR .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly steric effects from the triazole and pyridine moieties. High-resolution data (≤ 0.8 Å) is recommended for accurate electron density mapping .
Advanced Research Questions
Q. How do steric and electronic effects influence the structural elucidation of this compound via X-ray crystallography?
- Methodology : The bulky triazole and trifluoromethyl groups create steric hindrance, complicating crystal packing. Use low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts. Advanced refinement tools in SHELXL, such as TWIN and HKLF5, can address twinning or pseudo-symmetry issues common in halogenated heterocycles .
- Data Contradictions : Discrepancies in bond angles (e.g., C-Cl vs. C-Br) may arise from dynamic disorder; apply restraints or constraints during refinement .
Q. What strategies are employed to evaluate the biological activity of this compound, particularly against resistant bacterial strains?
- Methodology :
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compare with structurally similar 1,2,4-triazole derivatives, which show activity via membrane disruption or enzyme inhibition .
- Mechanistic Studies : Use fluorescence microscopy to assess membrane permeability changes or LC-MS to identify protein binding partners .
Q. How can computational modeling predict the reactivity of the difluoromethyl-triazole moiety in nucleophilic environments?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices, identifying nucleophilic attack sites. Molecular dynamics simulations (e.g., AMBER) can model solvation effects in polar aprotic solvents .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in DMSO vs. THF) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances stability at acidic pH (2–6), while the triazole ring may hydrolyze under alkaline conditions (pH > 9) .
Q. How does regioselectivity impact the synthesis of analogs with modified halogen or triazole substituents?
- Methodology : Use directing groups (e.g., nitro or amino) on the pyridine ring to control bromination or chlorination positions. For triazole modifications, employ Huisgen cycloaddition with azides and alkynes to ensure regioselective 1,2,4-triazole formation .
Q. What comparative studies exist between this compound and its non-fluorinated or non-halogenated analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
